molecular formula C21H19N5O2S B2523222 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide CAS No. 894998-54-0

2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide

Cat. No. B2523222
CAS RN: 894998-54-0
M. Wt: 405.48
InChI Key: BZPARJYNQZVDQE-UHFFFAOYSA-N
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Description

The compound “2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide” belongs to a class of compounds known as 1,2,4-triazolo[4,3-a]pyrimidines . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product .

Scientific Research Applications

Medicinal Chemistry Applications

The compound and its derivatives have been investigated for their potential as antiasthma agents, with some showing activity as mediator release inhibitors in human basophil histamine release assays. Notably, derivatives such as 5-[3-(trifluoromethyl)phenyl]-2-amino and 5-(3-bromophenyl)-2-amino compounds have been identified for further pharmacological study due to their promising activity (Medwid et al., 1990).

Organic Synthesis and Heterocyclic Chemistry

Research has delved into the synthesis of various heterocyclic compounds incorporating the core structure of the compound . These efforts aim to explore novel synthetic routes and generate derivatives with potential antimicrobial and anticancer activities. For instance, new thiophene-based heterocycles have been synthesized for evaluation as antimicrobial agents (Mabkhot et al., 2016). Another study focused on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, highlighting the compound's utility in developing agricultural insecticides (Fadda et al., 2017).

Pharmacological Potential

The triazolo[4,3-a]pyrimidine derivatives have been synthesized and examined for their anticancer properties, with some showing promising results against human tumor cell lines. This line of research underscores the compound's relevance in designing new anticancer agents (Abdelhamid et al., 2016). Furthermore, specific derivatives have been identified as potential cardiovascular agents due to their activity as cAMP phosphodiesterase inhibitors, highlighting the compound's versatile pharmacological applications (Novinson et al., 1982).

Mechanism of Action

Target of Action

The compound 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system

Mode of Action

The mode of action of this compound is likely to involve specific interactions with its target receptors due to its hydrogen bond accepting and donating characteristics . These interactions can lead to changes in the function of the target, which can result in various pharmacological effects .

Biochemical Pathways

Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which may provide some insights into the likely ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , the compound could potentially have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-18-13-17(16-9-5-2-6-10-16)26-20(23-18)24-25-21(26)29-14-19(28)22-12-11-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPARJYNQZVDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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